N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of N-benzyl-N,3-dimethylthiourea with chloroacetic acid in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, involving reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, triethylamine
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Thioethers
Substitution: Alkylated thiadiazoles
Scientific Research Applications
Chemistry: N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: It is explored for its potential use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiadiazole ring can bind to biological targets, altering biochemical pathways and enzyme activities. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-benzyl-N-methylthiourea
N-ethyl-N-methylthiourea
N-benzyl-N-ethylthiourea
Uniqueness: N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which influences its reactivity and biological activity compared to other thiadiazoles.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-13-11(17-14-9)12(16)15(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKNGNXPYFCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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